N-[3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
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Overview
Description
N-[3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide is a complex organic compound with a unique structure that combines a heptafluoropropylsulfanyl group, a phenyl ring, and a quinoxalinyl acetamide moiety
Preparation Methods
The synthesis of N-[3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide typically involves multiple steps. The synthetic route may include the following steps:
Formation of the heptafluoropropylsulfanyl group: This can be achieved by reacting a suitable precursor with heptafluoropropyl iodide under specific conditions.
Attachment to the phenyl ring: The heptafluoropropylsulfanyl group is then attached to a phenyl ring through a substitution reaction.
Synthesis of the quinoxalinyl acetamide moiety:
Final coupling: The two fragments are then coupled together under appropriate conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring and quinoxaline moiety can undergo electrophilic and nucleophilic substitution reactions under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-[3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide can be compared with other similar compounds, such as:
- N-[3-(trifluoromethylsulfanyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
- N-[3-(pentafluoroethylsulfanyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
These compounds share similar structural features but differ in the length and degree of fluorination of the alkylsulfanyl group. The unique properties of this compound, such as its higher degree of fluorination, may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F7N3O2S/c20-17(21,18(22,23)24)19(25,26)32-11-5-3-4-10(8-11)27-15(30)9-14-16(31)29-13-7-2-1-6-12(13)28-14/h1-8,14,28H,9H2,(H,27,30)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEZPIJQVDNKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC(=CC=C3)SC(C(C(F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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